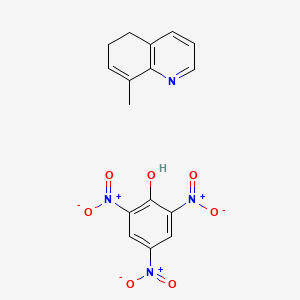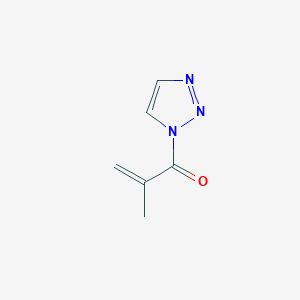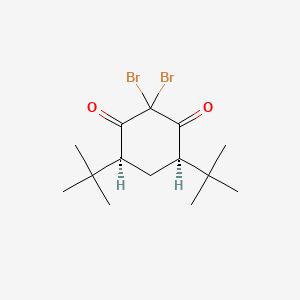
Lanthanum--nickel (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum–nickel (2/3) can be synthesized using several methods, including the sol-gel method, high-energy ball milling, and hydrothermal processes . The sol-gel method involves using citric acid as a chelating agent, followed by calcination at high temperatures to obtain the desired nanocomposite . High-energy ball milling and hydrothermal processes are also employed to produce ultrafine powders and nanopowders of lanthanum–nickel (2/3) .
Industrial Production Methods: In industrial settings, lanthanum–nickel (2/3) is typically produced through the electrowinning process in lithium chloride-potassium chloride eutectic melts . This method involves the reduction of lanthanum and nickel salts in a molten salt medium, resulting in the formation of the intermetallic compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum–nickel (2/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation . It can be oxidized by air at temperatures above 200°C and reacts with hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum–nickel (2/3) include hydrogen, oxygen, and various acids . The compound can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . Conversely, hydrogen can be released by decreasing the pressure or increasing the temperature .
Major Products Formed: The major products formed from reactions involving lanthanum–nickel (2/3) include lanthanum oxide, nickel oxide, and various hydrides . These products are often used in further chemical processes or as catalysts in industrial applications.
Applications De Recherche Scientifique
Lanthanum–nickel (2/3) has a wide range of scientific research applications. It is used as a catalyst for hydrogenation reactions, hydrogen storage, and in the dry reforming of methane to produce hydrogen-rich syngas . Additionally, it is employed in the degradation of pollutants such as rhodamine B, showcasing its potential in environmental applications . The compound’s unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism by which lanthanum–nickel (2/3) exerts its effects involves its ability to absorb and release hydrogen. The compound forms hydrides by absorbing hydrogen atoms into its crystal lattice, which can then be released under specific conditions . This reversible hydrogen storage capability is crucial for its use in hydrogen storage and fuel cell applications .
Comparaison Avec Des Composés Similaires
Lanthanum–nickel (2/3) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum nickel (LaNi), and lanthanum nickel oxide (LaNiO3) . These compounds share similar properties, such as hydrogen storage capacity and catalytic activity, but differ in their crystal structures and specific applications. Lanthanum–nickel (2/3) is unique due to its specific CaCu5 crystal structure and its ability to form stable hydrides .
List of Similar Compounds:- Lanthanum pentanickel (LaNi5)
- Lanthanum nickel (LaNi)
- Lanthanum nickel oxide (LaNiO3)
- Lanthanum nickel (2/7) (La2Ni7)
- Lanthanum nickel (2/3) (La2Ni3)
Propriétés
Numéro CAS |
59458-77-4 |
|---|---|
Formule moléculaire |
La2Ni3 |
Poids moléculaire |
453.891 g/mol |
Nom IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/2La.3Ni |
Clé InChI |
JPXXDIRIQZVTLP-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[La].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)








